Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyanophenyl group and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-cyanobenzaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylacetic acid
- 4-Cyanophenylthiourea
- 3-Cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolate
Uniqueness
Compared to similar compounds, Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)25-19(24)22-12-10-15(11-13-22)6-9-18(23)17-7-4-16(14-21)5-8-17/h4-5,7-8,15H,6,9-13H2,1-3H3 |
InChI Key |
YOKRAPNJNASBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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